molecular formula C12H27P B1585466 Triisobutylphosphine CAS No. 4125-25-1

Triisobutylphosphine

Cat. No. B1585466
CAS RN: 4125-25-1
M. Wt: 202.32 g/mol
InChI Key: DAGQYUCAQQEEJD-UHFFFAOYSA-N
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Description

Triisobutylphosphine is a chemical compound with the linear formula [(CH3)2CHCH2]3P . It is often used in laboratory settings and for the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of Triisobutylphosphine is represented by the formula [(CH3)2CHCH2]3P . This indicates that the molecule consists of a phosphorus atom bonded to three isobutyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving Triisobutylphosphine are not detailed in the search results, it is known that this compound can participate in various types of reactions due to its phosphine functional group .


Physical And Chemical Properties Analysis

Triisobutylphosphine is a colorless to pale yellow liquid . It has a boiling point of 126 °C and a density of 0.811 g/mL at 25 °C . The refractive index is 1.451 .

Scientific Research Applications

Extraction and Recovery of Metals

Triisobutylphosphine sulphide has shown efficacy in extracting Gold (III) from chloride solutions, using a liquid membrane system in various configurations like laminar membranes and hollow fibers (Salvadó et al., 1992). Additionally, it has been utilized in the selective solvent extraction of cadmium, showing strong synergistic shifts in the extraction process and allowing for efficient separation from other metals like zinc and nickel (Preston et al., 1994). Similar applications are seen in the extraction of lanthanum(III) and other rare earth ions from chloride solutions, offering potential for the separation of these elements (Jia et al., 2003).

Photoluminescence Enhancement

In the field of nanotechnology, tributylphosphine has been employed to improve the surface state of PbSe nanocrystals, resulting in enhanced photoluminescence intensity. This indicates its potential use in optimizing the properties of nanocrystals for various applications (Zhang et al., 2011).

Organic Synthesis and Catalysis

Triisobutylphosphine plays a significant role in organic synthesis. It has been used as a catalyst in the [3+2] cycloaddition between γ-substituted allenoates and N-sulfonylimines, leading to highly diastereoselective synthesis of pyrrolines (Zhu et al., 2005). In another instance, tributylphosphine facilitated the ring-opening of aziridines, highlighting its role as an effective promoting reagent in such reactions (Hou et al., 2002).

Environmental Applications

The compound has been investigated for its use in environmental applications, such as the complex formation with phenols for solvent-impregnated resin systems aimed at removing phenols from water. This showcases its potential in environmental cleanup and pollution control (Cuypers et al., 2008).

Biomedical and Analytical Applications

In biomedical research, tributylphosphine has been used as a reducing agent in protein solubility studies for two-dimensional electrophoresis, providing improved focusing and decreased horizontal streaking in gels (Herbert et al., 1998). Additionally, triisobutylphosphine sulfide complexes have been employed in the construction of ion-selective electrodes, demonstrating potential in analytical chemistry for the detection of certain anions (Florido et al., 1994).

Safety And Hazards

Triisobutylphosphine is classified as a pyrophoric liquid, meaning it can spontaneously catch fire if exposed to air . It is also harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment .

properties

IUPAC Name

tris(2-methylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGQYUCAQQEEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194173
Record name Tris(2-methylpropyl)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisobutylphosphine

CAS RN

4125-25-1
Record name Triisobutylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4125-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-methylpropyl)phosphine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2-methylpropyl)phosphine
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Record name Tris(2-methylpropyl)phosphine
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Synthesis routes and methods

Procedure details

By subjecting a mixture of hydrogen phosphide and isobutene in a glass vessel to irradiation with ultraviolet light at 20° C., it is also possible by the process just described to produce triisobutylphosphine, which is obtained in a yield of about 13.5%, after 150 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
406
Citations
ZH Zhang, X Wang, XJ Wang, Y Li, M Hong - Macromolecules, 2021 - ACS Publications
Lewis pair polymerization (LPP) has emerged as a powerful tool for the efficient polymerization of polar vinyl monomers. However, air/moisture, highly sensitive metal-based catalysts, …
Number of citations: 15 pubs.acs.org
Q Jia, W Liao, D Li, C Niu - Analytica chimica acta, 2003 - Elsevier
The synergistic effect of 1-phenyl-3-methyl-4-benzoyl-pyrazalone-5 (HPMBP) and triisobutylphosphine sulphide (TIBPS, B) is investigated in the extraction of lanthanum(III) from …
Number of citations: 40 www.sciencedirect.com
Q Jia, Q Shang, W Zhou - Industrial & engineering chemistry …, 2004 - ACS Publications
This paper presents the results of the extraction of lanthanum(III) by mixtures of 1-phenyl-3-methyl-4-benzoyl-pyrazalone-5 (HPMBP) and triisobutylphosphine sulfide (TIBPS, B) from a …
Number of citations: 29 pubs.acs.org
Y BABA, Y UMEZAKI, K INOUE - Journal of chemical engineering of …, 1986 - jstage.jst.go.jp
Measurementof the extraction equilibrium of silver (I) fromnitric acid and aqueousammoniumnitrate solutions with triisobutylphosphine sulfide (TBPS) in toluene wascarried out at 303K …
Number of citations: 28 www.jstage.jst.go.jp
A Florido, LG Bachas, M Valiente, I Villaescusa - Analyst, 1994 - pubs.rsc.org
Ion-selective electrodes using poly(vinyl chloride) membranes impregnated with a gold(III)–triisobutylphosphine sulfide complex are described. These electrodes were characterized in …
Number of citations: 44 pubs.rsc.org
J Bricker, S Daunert, LG Bachas… - Analytical Chemistry, 1991 - ACS Publications
Polymer membrane Ion-selective electrodes have been prepared by using a water-insoluble complex of silver with trl-Isobutylphosphlne sulfide (TIBPS) as the Ion carrier. These …
Number of citations: 44 pubs.acs.org
D Moradkhani, M Urbani, CY Cheng, M Askari… - Hydrometallurgy, 2005 - Elsevier
Metal pH 50 and ΔpH 50 values were determined and compared for a number of organic systems to select a synergistic system for the separation of Cd from Zn. The largest ΔpH 50(Zn–…
Number of citations: 22 www.sciencedirect.com
S Daunert, A Florido, J Bricker, W Dunaway… - …, 1993 - Wiley Online Library
Ion‐selective electrodes (ISEs) were developed by impregnating plasticized poly(vinyl chloride) membranes with a complex of triisobutylphosphine sulfide and Hg 2+ . The electrodes …
R Singh, AR Khwaja, B Gupta, SN Tandon - Talanta, 1999 - Elsevier
Batch experiments on the uptake of (Hg(II)) from nitric acid medium by coated inert support have been conducted. The effect of different variables like equilibration time, concentration of …
Number of citations: 24 www.sciencedirect.com
Y Baba, M Ohshima, K Inoue - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
The equilibrium and kinetic aspects of palladium(II) extraction from hydrochloric acid with triisobutylphosphine sulfide (TIBPS) in toluene were studied, along with the aqueous solubility …
Number of citations: 26 www.journal.csj.jp

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